molecular formula C20H21BrN2O3S B2769420 (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-23-8

(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2769420
CAS No.: 865174-23-8
M. Wt: 449.36
InChI Key: WNOQRJVOUAPGFJ-XDOYNYLZSA-N
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Description

The compound (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 865173-66-6) is a benzamide derivative featuring a benzo[d]thiazole core substituted with ethoxy and 2-ethoxyethyl groups at positions 6 and 3, respectively. A bromine atom at the 2-position of the benzamide moiety and a ketene-acetal-like imine structure contribute to its unique electronic and steric properties . This compound’s molecular formula is C₂₁H₂₁BrN₂O₃S, with a monoisotopic mass of 467.0396 Da and an average mass of 468.37 Da .

Properties

IUPAC Name

2-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S/c1-3-25-12-11-23-17-10-9-14(26-4-2)13-18(17)27-20(23)22-19(24)15-7-5-6-8-16(15)21/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOQRJVOUAPGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The resulting intermediate undergoes further reactions to introduce the ethoxy and bromo substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown potential in biological and medicinal applications due to its ability to interact with biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . Researchers are exploring its use in drug development for treating various diseases .

Industry

In the industrial sector, benzothiazole derivatives, including this compound, are used in the production of dyes, pigments, and other materials. Their stability and reactivity make them suitable for various applications in materials science .

Mechanism of Action

Comparison with Similar Compounds

Thiazole-Quinolinium Derivatives ()

Compounds such as 4c1 and 4d1 (from ) share the benzo[d]thiazol-2(3H)-ylidene scaffold but are functionalized with quinolinium cations and indole or morpholine/pyrrolidine side chains. Key differences include:

  • Substituent Effects: The target compound lacks the cationic quinolinium moiety present in 4c1–4d2, which is critical for their antibacterial activity . Instead, its neutral benzamide group may favor different biological interactions or solubility profiles.
  • Bromine Reactivity : The bromine in the target compound’s benzamide group contrasts with the iodine counterions in 4c1–4d2. Bromine’s lower electronegativity and smaller atomic radius could influence reactivity in substitution reactions, as seen in analogous bromo-thiadiazole systems ().
Aroyl-S,N-Ketene Acetals ()

Compounds like 3r and 3v () feature aroyl-ketene acetals with bromobenzyl or halophenyl substituents. Comparisons include:

  • Electronic Properties : The target compound’s ethoxyethyl and ethoxy groups are electron-donating, whereas halogens (e.g., bromine in 3r) or electron-withdrawing groups (e.g., nitro in 3ad) in ketene acetals modulate aggregation-induced emission (AIE) properties .
Quinolinium-Benzo[d]thiazole Hybrids ()

Compounds I8 and I10 () combine quinolinium cations with benzo[d]thiazolylidene methyl groups. Key distinctions:

  • Cationic vs. Neutral: The target compound’s neutral benzamide group contrasts with the cationic quinolinium in I8/I10, which enhances water solubility and electrostatic interactions in biological targets.
  • Substituent Flexibility : The 2-ethoxyethyl group in the target compound may confer greater conformational flexibility compared to the rigid 3-methyl or piperidinylpropyl groups in I8/I10.
Solubility and Stability
  • The ethoxyethyl and ethoxy substituents in the target compound likely improve solubility in polar organic solvents compared to morpholinopropyl or pyrrolidinyl groups in 4c1–4d2 .
  • Bromine’s stability in the benzamide position contrasts with its lability in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), where bromine is readily substituted by amines.

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Functional Groups Potential Applications Reference
Target Compound Benzo[d]thiazol-2(3H)-ylidene 6-ethoxy, 3-(2-ethoxyethyl), 2-bromo Benzamide, ethoxyethyl Unreported (inferred: materials/medicinal)
4c1 () Quinolinium-benzo[d]thiazole Morpholinopropyl, indole Cationic quinolinium Antibacterial
3r () Aroyl-S,N-ketene acetal 4-Bromobenzyl, 4-chlorophenyl Halogens, ketene acetal AIE-active materials
I8 () Quinolinium-benzo[d]thiazole 4-Fluorostyryl, methyl Cationic, fluorostyryl Biological targeting

Biological Activity

(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure with a bromine atom and an ethoxyethyl substituent, contributing to its unique chemical properties. Its molecular formula is C19H22BrN3O2S, with a molecular weight of 426.36 g/mol.

Biological Activity Overview

The biological activity of (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been investigated across various studies, highlighting its potential in medicinal chemistry.

1. Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. A study assessing various benzothiazole compounds found that those similar to (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 25 µg/mL against various pathogens .

CompoundMIC (µg/mL)Target Organism
Compound 76.25Fusarium oxysporum
Compound 1012.5E. coli
Compound 1225S. aureus

2. Anticancer Activity

Benzothiazole derivatives have been recognized for their anticancer potential. In vitro studies have shown that (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis and modulation of key signaling pathways involved in cancer progression .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It demonstrated significant inhibition of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological effects of (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer cell proliferation.
  • Receptor Modulation : It potentially modulates receptor activity linked to cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives revealed that modifications at the ethoxyethyl position significantly enhanced antimicrobial activity compared to their parent compounds .
  • Anticancer Potential : Research involving the treatment of human cancer cell lines with (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide indicated a dose-dependent reduction in cell viability, alongside increased apoptosis markers .

Q & A

Q. What are the established synthetic routes for (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves:

Cyclization : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives under acidic conditions .

Substitution : Bromine introduction at position 6 using electrophilic brominating agents (e.g., NBS or Br₂) .

Functionalization : Condensation with a benzamide derivative under reflux in polar aprotic solvents (e.g., DMF or DMSO) with triethylamine as a base .

  • Key Variables :
SolventTemperature (°C)CatalystYield (%)
DMF80–100Et₃N65–75
DMSO100–120None50–60
THF60–80K₂CO₃40–50
Higher yields are achieved in DMF with triethylamine due to improved solubility and reduced side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms Z-configuration via coupling constants (e.g., NOESY for stereochemistry) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 507.02) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the primary biological targets or activities reported for this benzothiazole derivative?

  • Methodological Answer : Preliminary studies on analogous compounds suggest:
  • Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR IC₅₀ = 2.1 µM) via competitive binding to ATP pockets .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus) .
  • Assay Design : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from:
  • Cell Line Specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) to assess selectivity .
  • Assay Conditions : Standardize protocols (e.g., serum-free media, incubation time) to minimize variability .
  • Metabolic Stability : Use hepatic microsome assays to evaluate compound degradation rates .

Q. What strategies optimize reaction conditions for scalable synthesis without compromising stereochemical integrity?

  • Methodological Answer :
  • Solvent Screening : Compare DMF (high polarity) vs. toluene (low polarity) to balance reactivity and Z/E selectivity .
  • Catalyst Optimization : Transition from Et₃N to DBU for enhanced base strength and reduced side products .
  • Flow Chemistry : Implement continuous-flow systems to maintain precise temperature control and improve reproducibility .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogens) and test activity .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to off-target receptors (e.g., COX-2 vs. EGFR) .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonding at the benzamide carbonyl) .

Q. What in silico approaches predict the compound’s reactivity and degradation pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments to identify labile bonds (e.g., ester or amide linkages) .
  • Metabolite Prediction : Use software like Meteor (Lhasa Limited) to forecast Phase I/II metabolites .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns or missing peaks?

  • Methodological Answer :
  • Dynamic Effects : Conformational exchange in solution can broaden or split peaks (e.g., hindered rotation around the benzamide bond). Use variable-temperature NMR to confirm .
  • Impurity Interference : Trace solvents (e.g., DMSO-d₆) may obscure signals. Re-purify via preparative HPLC .

Comparative Analysis

Q. How does the bromine substituent influence bioactivity compared to chloro or fluoro analogs?

  • Methodological Answer :
  • Electrophilicity : Bromine’s polarizability enhances binding to hydrophobic enzyme pockets (e.g., 10-fold higher EGFR inhibition vs. chloro analog) .
  • Metabolic Stability : Fluorine analogs show longer half-lives (t₁/₂ = 6.2 h vs. 3.8 h for bromo) due to resistance to oxidative metabolism .

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